2-chloro-N-(4-methyl-2-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(4-methyl-2-nitrophenyl)acetamide, also known as CMNA, is a compound that has gained attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been used in various studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Scientific Research Applications
Structural Analysis
- The compound's structural analysis reveals similarities with other acetanilides, such as 2-chloro-N-(4-methylphenyl)acetamide and 2-chloro-N-(3-nitrophenyl)acetamide. It demonstrates dual intermolecular N—H⋯O hydrogen bonds, which link molecules along the a axis, indicating its potential for forming stable molecular structures (Gowda et al., 2007).
Interaction with Protophilic Solvents
- N-(4-Methyl-2-nitrophenyl)acetamide forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. This characteristic shows its potential in solvatochromism studies, where the molecule's interaction with different solvents can lead to various applications in chemical analysis and synthesis (Krivoruchka et al., 2004).
Application in Dye Industry
- The substance has been implicated in the dye industry, particularly in the context of characterizing and synthesizing dye intermediates. This application underscores its relevance in the industrial synthesis of dyes and pigments, highlighting its chemical utility (Drabina et al., 2009).
Herbicide Metabolism
- Though directly related to a different chemical, studies on similar compounds, such as 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, demonstrate their metabolism in human and rat liver microsomes. This finding provides insights into how structurally related compounds might behave in biological systems, which can be crucial for developing safe and effective agrochemicals (Coleman et al., 2000).
Cyclopalladation Studies
- Research on cyclopalladation involving related aniline derivatives showcases the potential of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide in coordination chemistry. Such studies are significant for developing new metal-organic frameworks and catalysts (Mossi et al., 1992).
Synthesis of Polybenzimidazoles
- The compound has been used in synthesizing new AB-type monomers for polybenzimidazoles, indicating its role in polymer chemistry and the creation of novel materials (Begunov & Valyaeva, 2015).
Antibacterial Potential
- A study on a related compound, 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, revealed promising antibacterial activity against Klebsiella pneumoniae. This suggests the potential of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide in developing new antibacterial agents (Cordeiro et al., 2020).
properties
IUPAC Name |
2-chloro-N-(4-methyl-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6-2-3-7(11-9(13)5-10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJRDDXGSIKQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399599 | |
Record name | 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-2-nitrophenyl)acetamide | |
CAS RN |
72196-97-5 | |
Record name | 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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